molecular formula C22H16N2O2 B1600148 4,5-Bis(benzyloxy)phthalonitrile CAS No. 206995-45-1

4,5-Bis(benzyloxy)phthalonitrile

Cat. No.: B1600148
CAS No.: 206995-45-1
M. Wt: 340.4 g/mol
InChI Key: GKXPEJISVXRJBA-UHFFFAOYSA-N
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Description

4,5-Bis(benzyloxy)phthalonitrile is an organic compound known for its significant applications in various fields, including material science and medicinal chemistry. This compound is characterized by the presence of two benzyloxy groups attached to the phthalonitrile core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(benzyloxy)phthalonitrile generally involves the substitution reaction of 4,5-dihydroxyphthalonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The typical reaction conditions include:

  • Solvent: Anhydrous dimethylformamide or tetrahydrofuran

  • Temperature: Reflux conditions (usually 80-100°C)

  • Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors that allow for better control over reaction parameters and scalability. Automation of the process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(benzyloxy)phthalonitrile undergoes various types of chemical reactions, including:

  • Nucleophilic Substitution: The benzyl groups can be replaced by other nucleophiles under suitable conditions.

  • Oxidation: Oxidative cleavage of the benzyloxy groups can be achieved using strong oxidizing agents.

  • Reduction: The nitrile groups can be reduced to primary amines under hydrogenation conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions or osmium tetroxide.

  • Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

  • Substitution: Sodium ethoxide or other strong nucleophiles.

Major Products

  • Oxidation: Phthalic acid derivatives.

  • Reduction: 4,5-Bis(benzyloxy)phthalic amide or 4,5-bis(benzyloxy)aniline.

  • Substitution: Varies depending on the nucleophile used.

Scientific Research Applications

4,5-Bis(benzyloxy)phthalonitrile finds applications across various scientific research domains:

  • Material Science: Used in the synthesis of phthalocyanines which are pivotal in the development of dyes, pigments, and organic semiconductors.

  • Biology: Acts as a precursor for the synthesis of biologically active molecules that can exhibit antiviral, antibacterial, and antifungal properties.

  • Medicine: Potential intermediate in the synthesis of drugs, especially those targeting specific enzymes or receptors in the body.

  • Industry: Utilized in the manufacturing of high-performance polymers and as a cross-linking agent in polymer chemistry.

Mechanism of Action

Mechanism

The exact mechanism by which 4,5-Bis(benzyloxy)phthalonitrile exerts its effects varies depending on its application. For instance, in biological systems, its derivatives can inhibit enzyme activity by binding to the active site or altering the enzyme's structure.

Molecular Targets and Pathways

  • Enzymatic Inhibition: Certain derivatives target specific enzymes involved in metabolic pathways.

  • Pathways: In cellular pathways, these compounds can interfere with signal transduction or metabolic processes, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydroxyphthalonitrile: Lacks the benzyloxy groups, leading to different reactivity and applications.

  • 4,5-Dimethoxyphthalonitrile: The methoxy groups provide different electronic and steric effects compared to benzyloxy groups.

Unique Aspects

The presence of benzyloxy groups in 4,5-Bis(benzyloxy)phthalonitrile provides unique electronic properties and steric hindrance, making it more suitable for specific applications in material science and biological research compared to its analogs.

Properties

IUPAC Name

4,5-bis(phenylmethoxy)benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c23-13-19-11-21(25-15-17-7-3-1-4-8-17)22(12-20(19)14-24)26-16-18-9-5-2-6-10-18/h1-12H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXPEJISVXRJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C#N)C#N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445223
Record name 4,5-BIS(BENZYLOXY)PHTHALONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206995-45-1
Record name 4,5-BIS(BENZYLOXY)PHTHALONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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